

Protein Extraction with T0080 NP-40 Lysis Buffer: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the extraction of proteins from mammalian cells and tissues using **T0080** NP-40 Lysis Buffer. The non-ionic detergent, Nonidet P-40 (NP-40), is a key component that facilitates the gentle lysis of cell membranes, making this buffer ideal for the extraction of cytoplasmic and membrane-bound proteins while aiming to preserve protein-protein interactions.[1][2]

Introduction

T0080 NP-40 Lysis Buffer is a mild, non-denaturing buffer used to solubilize proteins from whole cells or cellular compartments.[1][2] Its composition is designed to effectively disrupt the plasma membrane without significantly disturbing the nuclear membrane, allowing for the enrichment of cytoplasmic proteins.[3] This characteristic makes it a suitable choice for a variety of downstream applications, including Western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), and enzyme-linked immunosorbent assays (ELISA).[4]

The primary components of the **T0080** NP-40 Lysis Buffer and their functions are outlined below:



Component	Function	
50 mM Tris-HCl, pH 8.0	Maintains a stable pH environment to preserve protein structure and function.[5]	
150 mM Sodium Chloride	Maintains physiological ionic strength.	
1% Nonidet P-40 (NP-40)	A non-ionic detergent that solubilizes membrane proteins by disrupting lipid-lipid and lipid-protein interactions.[4]	

It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use to prevent protein degradation and dephosphorylation.[4][6]

Data Presentation: Lysis Buffer Comparison

The choice of lysis buffer can significantly impact protein yield. While NP-40 is a mild detergent, harsher buffers like RIPA, which contains ionic detergents such as SDS, may result in a higher total protein yield, especially for hard-to-solubilize or nuclear proteins.[1][7][8]

Lysis Buffer	Typical Protein Yield (from ~1x10^7 cells)	Key Advantages	Common Applications
T0080 NP-40	1.5 - 2.5 mg	Preserves protein- protein interactions	Immunoprecipitation, Co-IP, analysis of cytoplasmic signaling proteins[1][2]
RIPA Buffer	2.0 - 3.5 mg	High protein solubilization efficiency	Western blotting of total cell lysates, including nuclear and mitochondrial proteins[1][7]

Note: Protein yields are approximate and can vary significantly depending on cell type, density, and experimental conditions.



Experimental Protocols Protocol 1: Protein Extraction from Adherent Mammalian Cells

Materials:

- T0080 NP-40 Lysis Buffer
- Ice-cold Phosphate-Buffered Saline (PBS)
- Protease and phosphatase inhibitor cocktails
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

Procedure:

- Place the cell culture dish on ice and aspirate the culture medium.
- · Wash the cells twice with ice-cold PBS.
- · Aspirate the PBS completely.
- Add an appropriate volume of ice-cold T0080 NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 0.5 mL for a 10 cm dish).
- Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.[9][10]
- Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C to pellet the cell debris.[4]



- Carefully transfer the supernatant, which contains the soluble protein fraction, to a new prechilled microcentrifuge tube.
- Determine the protein concentration using a detergent-compatible protein assay such as the Bicinchoninic Acid (BCA) assay. The Bradford assay is not recommended due to interference from the NP-40 detergent.
- The protein extract is now ready for downstream applications or can be stored at -80°C for long-term storage.

Protocol 2: Protein Extraction from Suspension Mammalian Cells

Materials:

- T0080 NP-40 Lysis Buffer
- Ice-cold Phosphate-Buffered Saline (PBS)
- Protease and phosphatase inhibitor cocktails
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

Procedure:

- Transfer the cell suspension to a centrifuge tube.
- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
- · Repeat the wash step twice.
- After the final wash, discard the supernatant and add an appropriate volume of ice-cold
 T0080 NP-40 Lysis Buffer with inhibitors to the cell pellet.

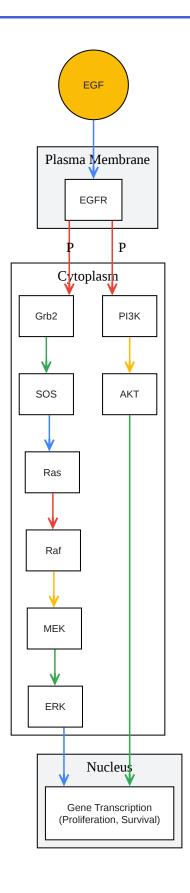


- Gently resuspend the pellet by pipetting up and down.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C.
- Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
- Quantify the protein concentration using the BCA assay.
- Use the protein extract immediately or store at -80°C.

Mandatory Visualization Signaling Pathway Diagram: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is often implicated in cancer.[11] The study of protein-protein interactions and phosphorylation events within this cascade is frequently performed using lysates prepared with mild detergents like NP-40 to preserve these interactions.





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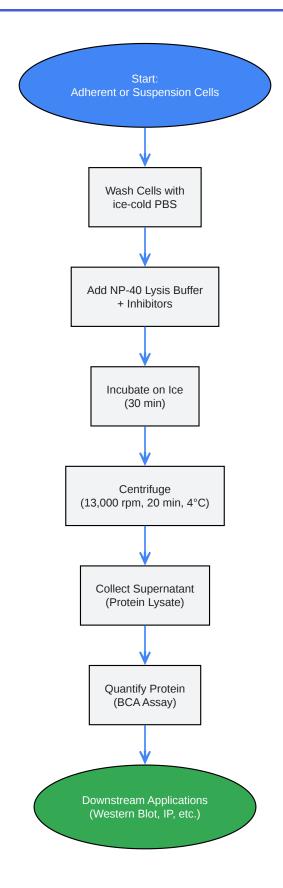
Caption: EGFR Signaling Pathway Workflow.



Experimental Workflow Diagram

The following diagram illustrates the general workflow for protein extraction using **T0080** NP-40 Lysis Buffer and subsequent analysis by Western blotting.





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Caption: Protein Extraction and Analysis Workflow.



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